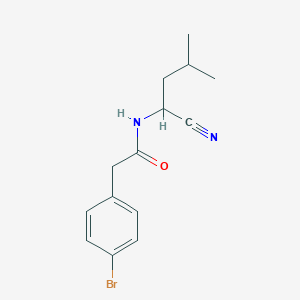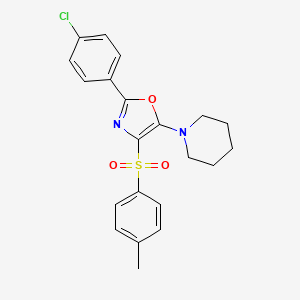
4-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid” is also known as “4-[(6-Chloro-2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid”. It has a CAS Number of 874605-63-7 and a molecular weight of 317.73 . It is a solid substance stored at ambient temperature .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Optical Gating of Synthetic Ion Channels
The compound has been used in the optical gating of nanofluidic devices based on synthetic ion channels. Its photolabile properties allow for the controlled transport of ionic species in aqueous solutions upon UV-light irradiation, showing potential for applications in controlled release, sensing, and information processing (Ali et al., 2012).
Hydrolysis Reactions
It has also been studied in the context of hydrolysis reactions, where its reactivity with various amines leads to the formation of different compounds. This reactivity is significant in synthetic organic chemistry for the development of new molecules and materials (Iwanami et al., 1964).
Renewable Building Blocks for Polymer Synthesis
Research has explored using related benzoxazin derivatives as renewable building blocks for enhancing the reactivity of molecules towards benzoxazine ring formation, replacing phenol in certain applications. This approach is promising for the development of sustainable materials with specific properties of benzoxazine compounds (Trejo-Machin et al., 2017).
Antimicrobial and Antioxidant Agents
Some derivatives have shown potential as antimicrobial and antioxidant agents, illustrating the compound's role in pharmaceutical research for developing new therapeutic agents (Haneen et al., 2019).
Defence Chemicals in the Gramineae
Hydroxamic acids derived from benzoxazinones, similar to the compound , play a significant role in the defense mechanisms of cereals against pests and diseases. This highlights its importance in agricultural science for enhancing crop resistance (Niemeyer, 1988).
Synthesis and Biological Activity
Derivatives of this compound have been synthesized and evaluated for their antibacterial activity, indicating its utility in the development of new antibacterial agents (Kadian et al., 2012).
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Properties
IUPAC Name |
4-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4/c13-8-3-4-10-9(6-8)14(11(15)7-18-10)5-1-2-12(16)17/h3-4,6H,1-2,5,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJGGWNTNXRIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2875999.png)

![4-[(Z)-2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]morpholine-3-carbonitrile](/img/structure/B2876003.png)


![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2876006.png)


![4-Chloro-1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B2876013.png)



![Methyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B2876021.png)
![[(1R,2R)-2-Phenoxycyclopentyl]urea](/img/structure/B2876022.png)
